4-Methylpentyl methacrylate 4-Methylpentyl methacrylate
Brand Name: Vulcanchem
CAS No.: 7766-61-2
VCID: VC18428693
InChI: InChI=1S/C10H18O2/c1-8(2)6-5-7-12-10(11)9(3)4/h8H,3,5-7H2,1-2,4H3
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

4-Methylpentyl methacrylate

CAS No.: 7766-61-2

Cat. No.: VC18428693

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

4-Methylpentyl methacrylate - 7766-61-2

Specification

CAS No. 7766-61-2
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 4-methylpentyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C10H18O2/c1-8(2)6-5-7-12-10(11)9(3)4/h8H,3,5-7H2,1-2,4H3
Standard InChI Key TZCGFWIYMJNJIO-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCOC(=O)C(=C)C

Introduction

Chemical Structure and Nomenclature

4-Methylpentyl methacrylate (IUPAC name: methyl 2-methyl-4-methylpent-2-enoate) consists of a methacryloyl group (CH₂=C(CH₃)COO−) esterified with a 4-methylpentyl alcohol derivative. The ester side chain introduces steric hindrance due to its branched structure, which influences polymerization kinetics and material properties . The molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol.

Structural Features:

  • Methacryloyl backbone: Provides reactivity for free-radical polymerization.

  • 4-Methylpentyl group: A five-carbon chain with a methyl branch at the fourth position, enhancing hydrophobicity and steric effects .

Synthesis Methods

While no direct synthesis protocols for 4-methylpentyl methacrylate are documented, its production likely follows established esterification or transesterification routes used for methacrylates .

Esterification of Methacrylic Acid

Methacrylic acid reacts with 4-methylpentanol under acidic catalysis:

CH2=C(CH3)COOH+HO(CH2)3CH(CH3)H+CH2=C(CH3)COO(CH2)3CH(CH3)+H2O\text{CH}_2=\text{C}(\text{CH}_3)\text{COOH} + \text{HO}(\text{CH}_2)_3\text{CH}(\text{CH}_3) \xrightarrow{\text{H}^+} \text{CH}_2=\text{C}(\text{CH}_3)\text{COO}(\text{CH}_2)_3\text{CH}(\text{CH}_3) + \text{H}_2\text{O}

This method requires temperature control (~80–120°C) to avoid premature polymerization .

Transesterification of Methyl Methacrylate

Methyl methacrylate can undergo alcoholysis with 4-methylpentanol using catalysts like titanium tetraisopropoxide:

CH2=C(CH3)COOCH3+HO(CH2)3CH(CH3)Ti(OiPr)4CH2=C(CH3)COO(CH2)3CH(CH3)+CH3OH\text{CH}_2=\text{C}(\text{CH}_3)\text{COOCH}_3 + \text{HO}(\text{CH}_2)_3\text{CH}(\text{CH}_3) \xrightarrow{\text{Ti(OiPr)}_4} \text{CH}_2=\text{C}(\text{CH}_3)\text{COO}(\text{CH}_2)_3\text{CH}(\text{CH}_3) + \text{CH}_3\text{OH}

Excess alcohol and vacuum distillation aid in driving the reaction to completion .

Physical and Chemical Properties

The branched alkyl chain imparts distinct physicochemical characteristics compared to linear methacrylates like MMA.

Thermal Properties

PropertyValue (Predicted)Basis for Prediction
Glass Transition (TgT_g)20–40°CReduced TgT_g due to chain flexibility
Melting Point< -20°CLow crystallinity from branching
Decomposition Temperature~250°CComparable to PMMA

Solubility and Reactivity

  • Solubility: Miscible with hydrocarbons (e.g., toluene, hexane) and chlorinated solvents; immiscible with water .

  • Polymerization: Slower kinetics than MMA due to steric hindrance, requiring higher initiator concentrations .

Applications and Industrial Relevance

4-Methylpentyl methacrylate’s properties suggest niche applications:

Specialty Coatings

The hydrophobic branched chain improves adhesion to nonpolar substrates (e.g., polyethylene), making it suitable for waterproof coatings .

Flexible Adhesives

Low TgT_g enables rubbery behavior at room temperature, ideal for pressure-sensitive adhesives .

Biomedical Uses

Methacrylates with branched esters show promise in drug delivery systems due to tunable degradation rates .

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